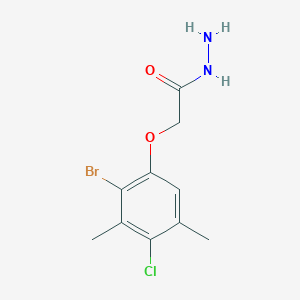

2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide

Description

2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide is a halogenated acetohydrazide derivative characterized by a phenoxy ring substituted with bromo (Br), chloro (Cl), and two methyl (CH₃) groups at positions 2, 4, 3, and 5, respectively. The acetohydrazide (–NH–NH–CO–CH₂–O–) moiety is directly linked to the aromatic ring, making it a versatile intermediate for synthesizing hydrazones, thiosemicarbazides, and metal coordination complexes.

Properties

Molecular Formula |

C10H12BrClN2O2 |

|---|---|

Molecular Weight |

307.57 g/mol |

IUPAC Name |

2-(2-bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide |

InChI |

InChI=1S/C10H12BrClN2O2/c1-5-3-7(16-4-8(15)14-13)9(11)6(2)10(5)12/h3H,4,13H2,1-2H3,(H,14,15) |

InChI Key |

SMKQISZNXBSFGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)Br)OCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-4-chloro-3,5-dimethylphenol.

Etherification: This phenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 2-(2-bromo-4-chloro-3,5-dimethylphenoxy)acetic acid.

Hydrazide Formation: The acetic acid derivative is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions:

Oxidation and Reduction: The hydrazide group can participate in redox reactions, potentially forming different oxidation states or reducing agents.

Condensation Reactions: The acetohydrazide group can react with aldehydes and ketones to form hydrazones and azines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products Formed

Substitution Products: Various substituted phenoxy derivatives.

Oxidation Products: Oxidized forms of the hydrazide group.

Condensation Products: Hydrazones and azines.

Scientific Research Applications

2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Key Observations:

Halogenation Patterns: The target compound’s dual Br/Cl substitution at positions 2 and 4 distinguishes it from mono-halogenated derivatives (e.g., ). This may enhance electrophilic reactivity or binding to biological targets compared to single-halogen analogues.

Functional Group Variation : Unlike 2,4-D (a herbicide with a carboxylic acid group), the acetohydrazide moiety enables derivatization into hydrazones or metal complexes, broadening its pharmacological applications .

Physical-Chemical Properties

The higher molecular weight and halogen content of the target compound may reduce aqueous solubility compared to simpler derivatives .

Biological Activity

2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide (CAS No. 1706443-90-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

- Molecular Formula : C₁₀H₁₂BrClN₂O₂

- Molecular Weight : 307.57 g/mol

- Structure : The compound features a bromo and chloro substituent on a dimethylphenoxy ring, linked to an acetohydrazide moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-chloro-3,5-dimethylphenol with an appropriate hydrazine derivative under controlled conditions. The reaction yields the hydrazide through nucleophilic substitution mechanisms.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. In particular:

- Activity against Bacteria : The compound has shown significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate that it possesses comparable efficacy to established antibiotics such as vancomycin.

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Methicillin-resistant S. aureus | 2 | Comparable to vancomycin |

| E. faecium | 4 | Effective |

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity:

- Against Candida Species : It has been effective against drug-resistant strains of Candida, showing promise as a treatment option for fungal infections that are difficult to manage with conventional antifungals.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Cell Viability Assays : Studies involving Caco-2 (colon cancer) and A549 (lung cancer) cell lines revealed that the compound significantly reduces cell viability, suggesting its potential as an anticancer agent.

| Cell Line | Viability (%) | Control Viability (%) |

|---|---|---|

| Caco-2 | 39.8 | 100 |

| A549 | 56.9 | 100 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary in silico studies suggest that it may interact with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Case Studies

- Study on Antibacterial Efficacy : A recent study published in Compounds demonstrated that derivatives of phenoxy compounds exhibited broad-spectrum antibacterial activity. The tested compound was part of a series that showed enhanced efficacy against resistant strains compared to traditional antibiotics .

- Anticancer Research : Another study focused on the anticancer effects of similar hydrazone derivatives indicated that modifications in the phenyl ring significantly influenced their activity against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.